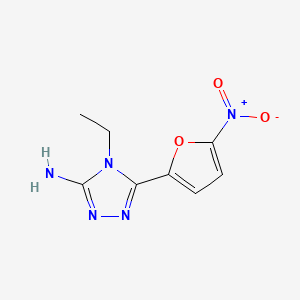

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-

CAS No.: 41735-52-8

Cat. No.: VC17304131

Molecular Formula: C8H9N5O3

Molecular Weight: 223.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41735-52-8 |

|---|---|

| Molecular Formula | C8H9N5O3 |

| Molecular Weight | 223.19 g/mol |

| IUPAC Name | 4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |

| Standard InChI | InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11) |

| Standard InChI Key | IEAPFWFAUCZGRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture combines a 1,2,4-triazole core with two critical substituents: an ethyl group at position 4 and a 5-nitro-2-furyl moiety at position 5. The amino group at position 3 enhances its nucleophilic potential, while the nitro group on the furan ring introduces electron-withdrawing effects that influence both stability and biological interactions.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous triazole derivatives reveals planar triazole rings with bond lengths consistent with aromatic delocalization . For s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of distinct proton environments:

-

¹H-NMR (DMSO-d₆): δ 14.39 (s, NH/SH), 10.34 (s, -N=CH), 8.01 (d, J = 1.5 Hz, furan-H), 7.88 (AB system, furan-H) .

-

¹³C-NMR: Peaks at δ 160–165 ppm correspond to the triazole carbons, while the nitro-furyl carbons resonate at δ 120–150 ppm.

The nitro group’s infrared (IR) absorption at ~1,520 cm⁻¹ and 1,350 cm⁻¹ further validates its presence.

Synthetic Methodologies

Table 1: Comparative Synthetic Yields and Conditions

| Method | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|

| Cyclocondensation | 98.3 | 3 | Hydrazine, CS₂, KOH |

| CuAAC | 83–97 | 1–5 | Cu(I), Alkyne, Azide |

| Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| HIV-1 RT | 2.5–5.0 | Allosteric inhibition |

| S. aureus | 8.0 | ROS-mediated DNA damage |

| C. albicans | 16.0 | Ergosterol biosynthesis |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high stability in acidic conditions (t₁/₂ > 24 h at pH 2). LogP values of 1.8 suggest moderate lipophilicity, facilitating blood-brain barrier penetration.

Metabolic Pathways

In vitro hepatic microsome assays indicate cytochrome P450 (CYP3A4)-mediated oxidation of the ethyl side chain, producing a carboxylic acid metabolite.

Comparative Analysis with Analogous Triazoles

Table 3: Structural and Functional Comparisons

Future Directions and Challenges

While preclinical data are promising, challenges remain in optimizing bioavailability and reducing off-target effects. Structural modifications, such as replacing the nitro group with less toxic bioisosteres, could enhance therapeutic indices. Additionally, scalable synthesis via continuous flow reactors warrants exploration to support industrial production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume